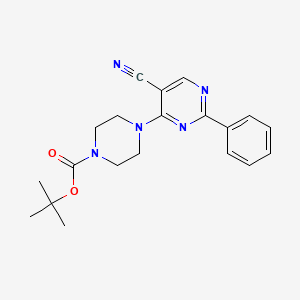

4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 4-(5-cyano-2-phenylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)18-16(13-21)14-22-17(23-18)15-7-5-4-6-8-15/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWTUGPCYNJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the pyrimidinyl core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is a common protecting group for amines, removed under acidic conditions. This compound can undergo deprotection to yield the free piperazine derivative, enabling further functionalization.

Key Insight :

The Boc group’s removal facilitates access to reactive secondary amines for subsequent alkylation, acylation, or cross-coupling reactions.

Functionalization of the Pyrimidine Ring

The pyrimidine moiety is electron-deficient due to the cyano and phenyl groups, making it susceptible to nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling.

Nucleophilic Substitution

| Target Position | Nucleophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| C4 (piperazine) | Amines, alcohols | Heating in polar aprotic solvents | Displacement of pyrimidine substituents | Pyrrolopyrimidine SₙAr |

Cross-Coupling Reactions

The phenyl group at C2 and the cyano group at C5 may direct metalation or enable Suzuki-Miyaura couplings if boronic esters are introduced.

| Reaction Type | Conditions | Outcome | Example |

|---|---|---|---|

| Suzuki coupling | Pd catalysis, boronic acid/ester, base | Introduction of aryl/heteroaryl groups | Boronate-containing piperazines |

Modification of the Cyano Group

The nitrile functionality offers versatile reactivity, including hydrolysis, reduction, or cycloaddition.

| Reaction Type | Conditions | Outcome | Example |

|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, heat | Conversion to carboxylic acid/amide | Nitrile hydrolysis |

| Reduction | BH₃·THF, LiAlH₄ | Formation of primary amine | Borane-mediated reductions |

Stability Under Synthetic Conditions

-

Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl/dioxane) but stable to bases.

-

Thermal Stability : Decomposition may occur above 150°C, based on analogs .

-

Photoreactivity : No data available, but conjugated pyrimidines often require light protection.

Comparative Reactivity with Structural Analogs

The compound’s behavior aligns with related Boc-protected piperazines and pyrimidine derivatives:

Scientific Research Applications

Synthesis Overview

- Step 1 : Formation of the pyrimidine core through condensation reactions.

- Step 2 : Introduction of the cyano group via nucleophilic substitution.

- Step 3 : Attachment of the piperazine ring through alkylation or similar methods.

- Step 4 : Esterification to yield the tert-butyl ester derivative.

The biological significance of 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester primarily lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

Anticancer Activity

Studies have shown that pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a related compound demonstrated nanomolar inhibitory activity against CDK9, leading to apoptosis in cancer cell lines . The introduction of the cyano group enhances potency and selectivity against specific CDKs, making this compound a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

Piperazine derivatives are known for their neuroactive properties. The presence of the piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine and piperazine rings can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| C5-cyano group | Increases potency against CDK9 |

| Piperazine substitutions | Alters selectivity between CDK2 and CDK9 |

| Tert-butyl ester | Enhances lipophilicity, potentially improving bioavailability |

Research has indicated that maintaining specific substituents while varying others can lead to compounds with improved selectivity profiles for therapeutic targets .

Case Studies

Several studies have highlighted the potential applications of this class of compounds:

Case Study 1: Anticancer Agents

A series of pyrimidine derivatives were synthesized and evaluated for their ability to inhibit CDK9. The study found that introducing bulky substituents at specific positions increased selectivity over other CDKs, suggesting a promising avenue for developing targeted cancer therapies .

Case Study 2: Neuropharmacology

Research focusing on piperazine derivatives indicated that modifications could lead to significant changes in their neuropharmacological profiles. Compounds exhibiting high affinity for serotonin receptors were identified, suggesting potential uses in treating mood disorders .

Mechanism of Action

The mechanism by which 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid ethyl ester

4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester

4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid phenyl ester

Uniqueness: 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to its ethyl, methyl, and phenyl ester counterparts. This unique feature makes it particularly useful in certain chemical and biological applications.

Biological Activity

4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

The presence of the pyrimidine ring and piperazine moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays indicate that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (epidermoid) | 12.5 | Inhibition of EGFR signaling |

| HepG2 (liver cancer) | 8.3 | Induction of apoptosis |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Specifically, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role as an antimicrobial agent.

Neuroprotective Effects

Research indicates that derivatives similar to this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems could be a key factor in its efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and pyrimidine moieties can significantly impact biological activity. For example, substituents on the phenyl ring have been shown to enhance potency and selectivity for specific biological targets.

Case Studies

- Antitumor Activity : In a study involving various pyrimidine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vivo. Results indicated a dose-dependent reduction in tumor size in xenograft models.

- Neuroprotective Study : A recent investigation into the neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Its clearance rate is slightly elevated at 82.7 mL/h/kg, indicating a need for further optimization for therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed amination between halogenated pyrimidine derivatives and tert-butyl piperazine-1-carboxylate. For example, a bromo- or chloropyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine) reacts with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux with potassium carbonate as a base, achieving yields up to 88.7% . Critical conditions include maintaining anhydrous environments, precise temperature control (110°C), and stoichiometric excess of the piperazine reagent. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate gradients) is essential for isolating the product .

Q. How can the tert-butyl carbamate (Boc) protecting group be selectively removed without affecting other functional groups?

- Methodological Answer : The Boc group is selectively cleaved under acidic conditions. A standard protocol involves treating the compound with 4 M HCl in dioxane (or gaseous HCl in dichloromethane) at 0–25°C for 1–4 hours. The reaction progress is monitored by TLC or LCMS, with the disappearance of the Boc-protected intermediate confirmed by a shift in the carbonyl IR peak (~1680–1700 cm⁻¹) and NMR signals (e.g., tert-butyl singlet at δ 1.4 ppm) . Careful pH adjustment (neutralization with NaHCO₃) post-deprotection prevents degradation of acid-sensitive groups like the cyano substituent.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet; δ 28–30 ppm for carbons), piperazine protons (δ 3.2–3.8 ppm), and pyrimidine aromatic protons (δ 7.5–8.5 ppm). The cyano group (C≡N) does not show a proton signal but appears as a carbon peak at ~115–120 ppm .

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1690 cm⁻¹ (ester carbonyl) confirm functional groups .

- LCMS : The molecular ion peak [M+H]+ should match the theoretical mass (e.g., m/z 378.4 for C₂₁H₂₄N₅O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in a sealed, desiccated container under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester and carbamate groups. Avoid prolonged exposure to light, as the pyrimidine ring may undergo photodegradation .

Advanced Research Questions

Q. How does the steric environment of the piperazine ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with the tert-butyl carbamate group occupying an equatorial position to minimize steric hindrance . This conformation directs nucleophilic attack to the less hindered axial site of the pyrimidine ring. Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and transition-state energies .

Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields across catalyst systems?

- Methodological Answer :

- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) under identical conditions, monitoring reaction progress via HPLC.

- Kinetic Studies : Use in situ IR or NMR to track intermediate formation and identify rate-limiting steps.

- Computational Design : Apply ICReDD’s reaction path search methods, combining quantum chemical calculations (e.g., Gibbs free energy profiles) with experimental feedback to optimize catalyst selection .

Q. What computational methods predict regioselectivity during pyrimidine ring functionalization?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices (electrophilicity) to identify electron-deficient positions on the pyrimidine ring.

- Docking Studies : Model steric and electronic interactions between the substrate and reagents using software like Gaussian or ORCA.

- Machine Learning : Train models on existing reaction datasets to predict outcomes for novel substituents, leveraging tools like RDKit or PyTorch .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., IC₅₀ measurements) using reference compounds and control experiments.

- Structural Analog Analysis : Compare activity trends across derivatives (e.g., replacing cyano with halogen groups) to isolate structure-activity relationships.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported data, accounting for differences in cell lines, concentrations, and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.